molecular formula C14H20 B101177 1,2-Bis(3-cyclohexenyl)ethylene CAS No. 17527-28-5

1,2-Bis(3-cyclohexenyl)ethylene

Cat. No. B101177
CAS RN: 17527-28-5
M. Wt: 188.31 g/mol
InChI Key: JLAKTYIHPZLLKX-VAWYXSNFSA-N
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Description

The compound of interest, 1,2-Bis(3-cyclohexenyl)ethylene, is a derivative of ethylene where each hydrogen atom is replaced by a 3-cyclohexenyl group. This structure is not directly mentioned in the provided papers, but related compounds and their reactivity, synthesis, and properties are discussed, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves the condensation of aromatic aldehydes with cyclohexanediones, as seen in the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives . These reactions are catalyzed by urea or TEAOH and can be carried out in aqueous media under ultrasound or at room temperature in various solvents, offering environmental benefits and high yields . The use of ZnO and ZnO–acetyl chloride as catalysts has also been reported .

Molecular Structure Analysis

The molecular structure of compounds similar to 1,2-Bis(3-cyclohexenyl)ethylene can be analyzed through spectroscopic methods such as IR, 1H NMR, 13C NMR, and EI-MS, as demonstrated in the study of 2,6-bis(9-ethyl-9H-carbazolylmethylene)cyclohexanone . These techniques confirm the structure of synthesized compounds and provide detailed information about the electronic and spatial configuration.

Chemical Reactions Analysis

Compounds with double bonds, like the one in 1,2-Bis(3-cyclohexenyl)ethylene, can undergo photochemical [2+2] cycloaddition reactions in the solid state . The reactivity of bis(phenylazo)stilbene in 1,3-dipolar cycloaddition reactions has been studied using DFT, revealing insights into the reaction mechanism and the formation of zwitterionic intermediates . These findings can be extrapolated to understand the reactivity of similar compounds with double bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their reactivity in various reactions. For instance, bulky bis(alkylamidinate) complexes of group 4 metals are active ethylene polymerization catalysts . The oxidation of cyclohexene to trans-1,2-cyclohexanediol catalyzed by 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane highlights the potential of related compounds in oxidation reactions . Additionally, the copolymerization of ethylene with cyclohexene catalyzed by nonbridged half-titanocenes containing aryloxo ligand indicates the influence of substituents on the reactivity of cyclohexene derivatives .

Scientific Research Applications

1. Applications in Photochemical Reactions

trans-1,2-Bis(4-pyridyl)ethylene (bpe), which is structurally similar to 1,2-Bis(3-cyclohexenyl)ethylene, has been widely studied for solid-state photochemical [2+2] cycloaddition reactions. These reactions are significant in discrete molecular and metal complexes, hydrogen-bonded, and coordination polymeric structures. The orientation of bpe molecules in the solid-state, guided by crystal engineering principles, and their subsequent photochemical behavior have profound implications based on Schmidt's postulates (Nagarathinam, Peedikakkal, & Vittal, 2008).

2. Role in Adsorption of Volatile Organic Compounds

Ethylene and phenylene bridged polysilsesquioxane xerogels, functionalized by amine and thiol groups, are derived from 1,2-bis(triethoxysilyl)ethane or 1,4-bis(triethoxysilyl)benzene and functionalized silanes. These materials showcase a porous structure and a high content of functional groups, making them effective adsorbents for various organic compounds from the gas phase. Their considerable affinity for adsorbing organic contaminants highlights their potential in environmental cleanup and filtration technologies (Da̧browski et al., 2007).

3. Implications in Polymerization Catalysts

1,2-Bis(3-cyclohexenyl)ethylene plays a crucial role in the field of polymer science, particularly in the polymerization of ethylene. Bis(arylimino)pyridineiron(II) complexes with cycloaliphatic substituents, when activated with methylaluminoxane, exhibit heightened activity in polymerization at elevated temperatures. The catalytic systems based on these complexes contribute to the formation of polymers with increased molecular weight, density, and crystallinity, indicating their utility in producing high-performance polymeric materials (Ivanchev et al., 2004).

properties

IUPAC Name

4-[(E)-2-cyclohex-3-en-1-ylethenyl]cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-3,5,11-14H,4,6-10H2/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAKTYIHPZLLKX-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C=CC2CCC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)/C=C/C2CCC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(3-cyclohexenyl)ethylene

CAS RN

17527-28-5
Record name Cyclohexene, 4,4'-(1,2-ethenediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-(vinylene-1,2-diyl)biscyclohexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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